molecular formula C9H13NO3S B1423113 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1315368-50-3

2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B1423113
CAS No.: 1315368-50-3
M. Wt: 215.27 g/mol
InChI Key: QAENIAYDUDFSDW-UHFFFAOYSA-N
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Description

2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid is a chemical compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the thiazole ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of thiazole derivatives with ethoxyethyl groups under controlled conditions. One common method includes the use of ethyl bromoacetate and thiazole-4-carboxylic acid as starting materials. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of the thiazole ring and ethoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-3-13-6(2)9-10-7(5-14-9)4-8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAENIAYDUDFSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NC(=CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 4
2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 6
2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid

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